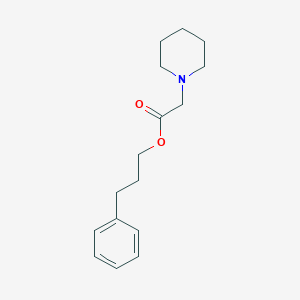
3-Phenylpropyl piperidin-1-ylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpropyl piperidin-1-ylacetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl piperidin-1-ylacetate typically involves the reaction of 3-phenylpropylamine with piperidin-1-ylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.
化学反应分析
Types of Reactions
3-Phenylpropyl piperidin-1-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
科学研究应用
3-Phenylpropyl piperidin-1-ylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-Phenylpropyl piperidin-1-ylacetate involves its interaction with specific molecular targets in biological systems. The compound may act by binding to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Phenylpropylamine: A related compound with similar structural features but different functional groups.
Piperidine derivatives: Compounds containing the piperidine ring, such as piperidine itself, piperidine-4-carboxylic acid, and piperidine-4-amine.
Uniqueness
3-Phenylpropyl piperidin-1-ylacetate is unique due to its specific combination of the 3-phenylpropyl group and the piperidin-1-ylacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
3-phenylpropyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C16H23NO2/c18-16(14-17-11-5-2-6-12-17)19-13-7-10-15-8-3-1-4-9-15/h1,3-4,8-9H,2,5-7,10-14H2 |
InChI 键 |
HYUYUJJHNZFFFW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CC(=O)OCCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-(3-ethyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanethione](/img/structure/B11687546.png)
![2-Chloro-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B11687554.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11687563.png)
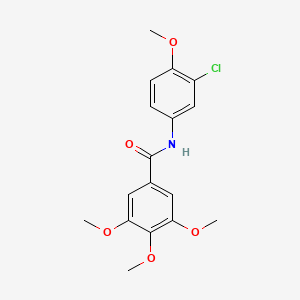
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687572.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)
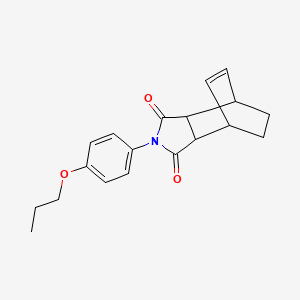
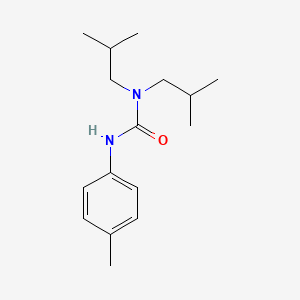
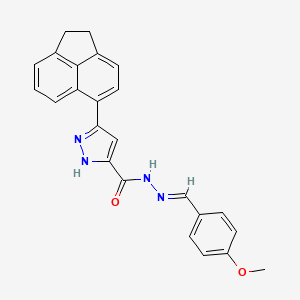
![N-(3,4-dichlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11687615.png)

![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11687626.png)
![Pyrimidine-2,4,6-trione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-](/img/structure/B11687630.png)
